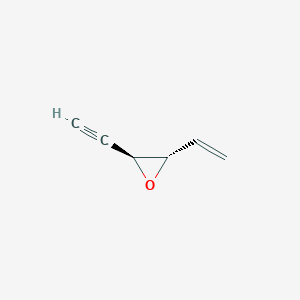

(2S,3S)-2-ethenyl-3-ethynyloxirane

Description

Properties

CAS No. |

62376-98-1 |

|---|---|

Molecular Formula |

C6H6O |

Molecular Weight |

94.11 g/mol |

IUPAC Name |

(2S,3S)-2-ethenyl-3-ethynyloxirane |

InChI |

InChI=1S/C6H6O/c1-3-5-6(4-2)7-5/h1,4-6H,2H2/t5-,6-/m0/s1 |

InChI Key |

PALXUKGGQAYKFP-WDSKDSINSA-N |

Isomeric SMILES |

C=C[C@H]1[C@@H](O1)C#C |

Canonical SMILES |

C=CC1C(O1)C#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Stereochemical Analysis

The following table compares key structural features of (2S,3S)-2-ethenyl-3-ethynyloxirane with analogous oxirane derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Stereochemistry | Key Reactivity/Applications |

|---|---|---|---|---|---|

| This compound | C₆H₄O | 92.10 | Ethenyl, Ethynyl | (2S,3S) | Cycloaddition, polymerization |

| Methyl (2R,3S)-3-phenyloxirane-2-carboxylate | C₁₀H₁₀O₃ | 178.18 | Phenyl, Methyl ester | (2R,3S) | Asymmetric catalysis, pharmaceutical synth. |

| (2S,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid | C₆H₈O₅ | 178.12 | Ethoxycarbonyl, Carboxylic acid | (2S,3S) | API intermediate, chiral resolution |

| (2R,3S)-2-Hexyl-3-[(S)-2-(methoxymethoxy)tridecyl]oxirane | C₂₉H₅₆O₃ | 452.75 | Alkyl chains, Methoxymethoxy | (2R,3S) | Surfactants, lipid membrane studies |

Key Observations:

- Stereochemistry : The (2S,3S) configuration in the target compound and (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid enables chiral specificity, critical in drug synthesis. In contrast, (2R,3S)-configured compounds (e.g., methyl ester in ) exhibit divergent spatial interactions .

- Functional Groups :

- The ethenyl and ethynyl groups in the target compound enhance electrophilicity, favoring reactions like Diels-Alder or click chemistry.

- Esters () and carboxylic acids () increase polarity, improving solubility in polar solvents but reducing thermal stability .

- Long alkyl chains () impart lipophilicity, relevant to surfactant applications .

Physicochemical Properties

| Property | This compound | Methyl (2R,3S)-3-phenyloxirane-2-carboxylate | (2S,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid |

|---|---|---|---|

| Boiling Point (°C) | ~120–135 (estimated) | 245–250 (literature) | Decomposes >200 |

| Solubility | Low in water; soluble in THF, DCM | Low in water; soluble in acetone, ethanol | Moderate in water (due to -COOH) |

| Stability | Air-sensitive (ethynyl oxidation) | Stable under inert conditions | Hygroscopic (carboxylic acid) |

Notes:

Q & A

Basic: What synthetic methodologies are recommended for (2S,3S)-2-ethenyl-3-ethynyloxirane, and how is stereochemical integrity maintained?

Answer:

The synthesis of this compound requires precise control over stereochemistry. A common approach involves stereoselective epoxidation of a diene precursor using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or enzymatic catalysts. For example, Sharpless asymmetric epoxidation can be adapted for vinyl-substituted epoxides by optimizing reaction conditions (e.g., temperature, solvent polarity) to favor the desired (2S,3S) configuration . Chiral HPLC or capillary electrophoresis should be employed post-synthesis to verify enantiomeric excess (≥98%) .

Basic: Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?

Answer:

- NMR Spectroscopy : - and -NMR can resolve coupling constants () between the oxirane ring protons (e.g., ≈ 4–6 Hz for cis-configuration) and confirm substituent integration .

- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment by resolving spatial arrangements of ethenyl and ethynyl groups .

- Polarimetry : Measures optical rotation to corroborate enantiopurity, with comparisons to literature values for related epoxides (e.g., (2S,3S)-methylglycidol: [α] = +12.5°) .

Advanced: How do the electron-withdrawing ethenyl and ethynyl substituents influence the reactivity of this compound in nucleophilic ring-opening reactions?

Answer:

The electron-withdrawing nature of the ethynyl group increases the electrophilicity of the adjacent oxirane carbon, directing nucleophilic attack (e.g., by amines or thiols) to the C3 position. Computational studies (DFT or MD simulations) can predict regioselectivity by analyzing partial charges and frontier molecular orbitals . Experimentally, kinetic studies under varying pH and solvent conditions (e.g., DMSO vs. THF) reveal rate acceleration in polar aprotic media due to stabilized transition states .

Advanced: What computational strategies are used to model the reaction pathways of this compound in asymmetric catalysis?

Answer:

- Density Functional Theory (DFT) : Calculates activation energies for competing reaction pathways, such as nucleophilic ring-opening vs. [2+2] cycloadditions. Basis sets (e.g., B3LYP/6-31G*) model steric interactions between the oxirane and chiral catalysts .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction trajectories, particularly in enantioselective transformations involving organocatalysts .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in a fume hood due to potential volatility and respiratory irritancy (similar to chloromethyloxirane hazards) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent unintended ring-opening reactions .

Advanced: How can the stereochemistry of this compound be leveraged in pharmaceutical intermediate synthesis?

Answer:

The rigid oxirane ring and defined stereochemistry make this compound a valuable chiral building block. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.